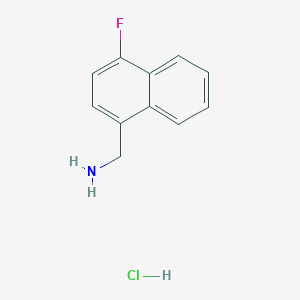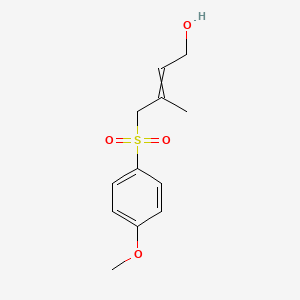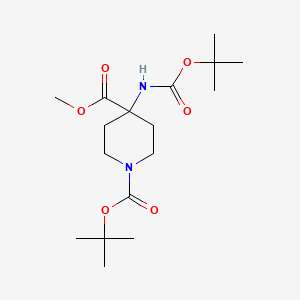
(6-oxo-1H-pyrimidin-4-yl)methyl hexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-oxo-1H-pyrimidin-4-yl)methyl hexanoate is a chemical compound that belongs to the class of pyrimidinones Pyrimidinones are heterocyclic compounds containing a pyrimidine ring with a keto group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (6-oxo-1H-pyrimidin-4-yl)methyl hexanoate can be achieved through several methods. One common approach involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). This reaction is known for its efficiency in producing highly functionalized heterocycles .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the Biginelli reaction conditions to achieve high yields and purity. This may include the use of eco-friendly catalysts, solvent-free conditions, and scalable reaction setups .
Analyse Des Réactions Chimiques
Types of Reactions: (6-oxo-1H-pyrimidin-4-yl)methyl hexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The pyrimidine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds .
Applications De Recherche Scientifique
(6-oxo-1H-pyrimidin-4-yl)methyl hexanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of advanced materials with specific properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of (6-oxo-1H-pyrimidin-4-yl)methyl hexanoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .
Comparaison Avec Des Composés Similaires
- Pyrido[2,3-d]pyrimidines
- Pyrimido[4,5-d]pyrimidines
- Pyrazolo[3,4-d]pyrimidines
- Quinazolines
Comparison: (6-oxo-1H-pyrimidin-4-yl)methyl hexanoate is unique due to its specific structural features and reactivity. Compared to similar compounds, it offers distinct advantages in terms of synthetic accessibility and versatility in chemical reactions.
Propriétés
Formule moléculaire |
C11H16N2O3 |
|---|---|
Poids moléculaire |
224.26 g/mol |
Nom IUPAC |
(6-oxo-1H-pyrimidin-4-yl)methyl hexanoate |
InChI |
InChI=1S/C11H16N2O3/c1-2-3-4-5-11(15)16-7-9-6-10(14)13-8-12-9/h6,8H,2-5,7H2,1H3,(H,12,13,14) |
Clé InChI |
YEGPHQNBCLCYIA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)OCC1=CC(=O)NC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Chloro-6-(methylthio)thieno[3,2-d]pyrimidine](/img/structure/B8489369.png)


![Diethyl [([1,1'-biphenyl]-2-yl)methyl]propanedioate](/img/structure/B8489384.png)


![2-[(Imidazo[1,2-a]pyridin-3-yl)methanesulfinyl]-1H-benzimidazole](/img/structure/B8489390.png)



![N-Methyl-N-[(1-methyl-2-indolyl)methyl]acrylamide](/img/structure/B8489438.png)
